8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine
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Overview
Description
8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-methylphenyl group, a propylsulfanyl group, and a tetrahydropyrazolo-pyrimido-pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo-pyrimido-pyrimidine structure, followed by the introduction of the chloro-methylphenyl and propylsulfanyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a methyl group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)-3-(4-(trichloromethyl)phenyl)urea
- N-(3-Chloro-4-methylphenyl)urea
- 3-Chloro-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, 8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine stands out due to its unique combination of functional groups and its tetrahydropyrazolo-pyrimido-pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H20ClN5S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
5-(3-chloro-4-methylphenyl)-8-propylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene |
InChI |
InChI=1S/C18H20ClN5S/c1-3-9-25-18-22-17-14(16-20-7-4-8-23(16)18)11-21-24(17)13-6-5-12(2)15(19)10-13/h5-6,10-11H,3-4,7-9H2,1-2H3 |
InChI Key |
SRGRQTQTJIGYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C=NN2C3=CC(=C(C=C3)C)Cl)C4=NCCCN41 |
Origin of Product |
United States |
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